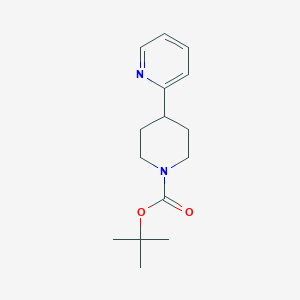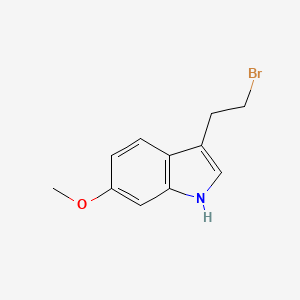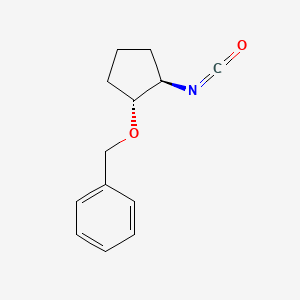
N-(4-ニトロフェニル)ピリジン-2-アミン
概要
説明
N-(4-Nitrophenyl)pyridin-2-amine, commonly known as 4-NPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
科学的研究の応用
新規誘導体の合成
“N-(4-ニトロフェニル)ピリジン-2-アミン”は、新規N-アリールピリミジン-2-アミン誘導体の合成に使用されます . 記載された手順は、新規複素環式化合物の調製に広く用いることができます .
抗真菌および殺虫活性
N-位または4-位で置換された2-アミノピリミジン誘導体は、多様な生物学的および薬理学的活性を示すため、特に重要です . これらの活性には、抗真菌活性 および殺虫活性 が含まれます。
酵素阻害活性
これらの化合物は、Bcr-Ablキナーゼ 、ロドプシン関連タンパク質キナーゼ 、およびグリコーゲンシンターゼキナーゼ(GSK3) など、多数のキナーゼに対して酵素阻害活性を示します。
N型Caチャネルの阻害剤
これらは、N型Caチャネルの阻害剤としても活性があります .
エンドセリン受容体
これらの化合物は、エンドセリン受容体の阻害剤として作用します .
ヒトメチオニンアミノペプチダーゼ
これらは、ヒトメチオニンアミノペプチダーゼの潜在的な阻害剤として作用します .
プリオン病の治療
これらの化合物は、プリオン病の治療のための潜在的な薬剤候補です .
抗がん活性
N-アリール-N'-アリールメチル尿素骨格を持つ新しい構造骨格が設計され、16の新規標的化合物が合成され、4種類の異なる癌細胞株に対する抗増殖活性が評価されました . その中で、化合物9bおよび9dは、4種類の細胞に対して非常に優れた活性を示し、MCF7およびPC3細胞株のIC50は3μM未満でした .
作用機序
Target of Action
Similar compounds have been found to target various proteins and enzymes, which play crucial roles in cellular processes .
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins or enzymes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression .
Result of Action
Similar compounds have been found to exhibit antitumor activities, suggesting that n-(4-nitrophenyl)pyridin-2-amine may also have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of N-(4-Nitrophenyl)pyridin-2-amine can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity may be enhanced or inhibited by the presence of certain ions or molecules in the cellular environment .
生化学分析
Biochemical Properties
The interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings are particularly important .
Cellular Effects
It’s believed that the molecule has the potential to interact with protein residues that are fundamental in the inhibition process of CML .
Molecular Mechanism
The molecular mechanism of N-(4-Nitrophenyl)pyridin-2-amine involves interactions with the enzyme kinase . The molecule takes on a new extended conformation in the active pocket of the enzyme, interacting with protein residues that are fundamental in the inhibition process of CML .
特性
IUPAC Name |
N-(4-nitrophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)10-6-4-9(5-7-10)13-11-3-1-2-8-12-11/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULWQATZCLFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507167 | |
| Record name | N-(4-Nitrophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24068-29-9 | |
| Record name | N-(4-Nitrophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Iodobenzo[d]thiazole-2(3H)-thione](/img/structure/B1610409.png)
![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)












